4-(Trifluoromethyl)picolinimidamide hydrochloride

Description

Chemical Structure and Properties

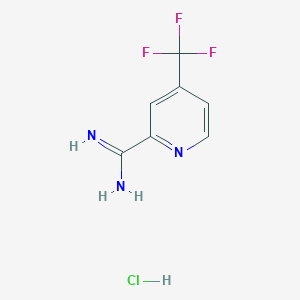

4-(Trifluoromethyl)picolinimidamide hydrochloride (CAS 909109-68-8) is a fluorinated organic compound with the molecular formula C₇H₇ClF₃N₃ and a molecular weight of 225.60 g/mol . Its IUPAC name is 4-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride. The compound features a pyridine ring substituted with a trifluoromethyl group at the 4-position and an amidine functional group at the 2-position, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)4-1-2-13-5(3-4)6(11)12;/h1-3H,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIANKIGGKEYMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704317 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909109-68-8 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

4-(Trifluoromethyl)picolinimidamide hydrochloride can be synthesized through the reaction of aniline with trifluoroacetic acid under specific conditions. The reaction involves configuring the reaction system, controlling the temperature, and monitoring the reaction time. The compound is typically produced in an inert atmosphere to prevent unwanted reactions . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Trifluoromethyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

4-(Trifluoromethyl)picolinimidamide hydrochloride has significant potential in pharmaceutical applications, particularly as a precursor or building block for synthesizing new therapeutic agents. Its unique trifluoromethyl substitution pattern may enhance the efficacy and selectivity of drugs targeting various diseases.

Case Studies

- Anti-inflammatory Agents : Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties, suggesting that 4-(Trifluoromethyl)picolinimidamide could be developed into anti-inflammatory drugs.

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, which could be beneficial in treating conditions like cancer or inflammatory diseases. The trifluoromethyl moiety is known to improve binding affinity to target proteins, enhancing its potential as a therapeutic agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing for the creation of complex molecules, including peptides and other pharmaceuticals. Its ability to form hydrogen bonds with active sites of enzymes makes it particularly useful in medicinal chemistry.

Agrochemical Applications

The compound's properties also make it suitable for use in agrochemicals, where it can potentially enhance the effectiveness of pesticides or herbicides due to its lipophilicity and biological activity .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. It modulates inflammatory pathways by inhibiting key enzymes involved in the inflammatory response. Its antiviral and antibacterial activities are attributed to its ability to interfere with the replication processes of viruses and bacteria .

Comparison with Similar Compounds

Physical Characteristics

- Purity : Available in 95%–97% purity from commercial suppliers .

- Appearance : White to off-white solid .

- Storage : Stable under inert atmospheres; recommended storage at 2–8°C or room temperature, depending on the supplier .

Applications

This compound is primarily used as a pharmaceutical intermediate and fluorinated building block in drug discovery. Its applications span oncology, antiviral therapies, and agrochemical research due to the trifluoromethyl group’s metabolic stability and lipophilicity .

Comparison with Structurally Similar Compounds

The following table compares 4-(trifluoromethyl)picolinimidamide hydrochloride with structurally related amidine derivatives, highlighting key differences in substituents, molecular properties, and applications.

Industrial and Research Relevance

- Pharmaceuticals : The trifluoromethyl group’s unique properties make this compound a priority in developing kinase inhibitors and antiviral drugs .

- Agrochemicals : Fluorinated amidines are explored as herbicides, leveraging their stability in environmental conditions .

- Limitations: Higher molecular weight and cost compared to non-fluorinated analogs may limit large-scale applications .

Biological Activity

4-(Trifluoromethyl)picolinimidamide hydrochloride is an organic compound with the chemical formula C₇H₇ClF₃N₃ and a molecular weight of 225.60 g/mol. It features a trifluoromethyl group attached to a picolinimidamide structure, classifying it within the picolinamide family. The compound is recognized for its unique chemical properties, which may influence its biological activity and pharmacological potential.

- Chemical Structure : The compound's structure includes:

- A trifluoromethyl group (-CF₃)

- A picolinimidamide backbone

- CAS Number : 909109-68-8

- PubChem ID : 53484997

- Physical State : Typically a solid, stored under inert conditions to maintain stability.

Biological Activity

While specific biological activities of 4-(Trifluoromethyl)picolinimidamide hydrochloride are not extensively documented, related compounds in the picolinamide class exhibit significant pharmacological effects. The presence of the trifluoromethyl group may enhance its biological activity and stability compared to structurally similar compounds lacking this feature.

Potential Pharmacological Effects

- Antimicrobial Activity : Picolinamides are often explored for their potential as antimicrobial agents. Similar compounds have shown efficacy against various bacterial strains, particularly Gram-positive bacteria.

- Anticancer Properties : Some derivatives within the picolinamide family have been investigated for their anticancer effects, demonstrating the ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Enzyme Inhibition : The imidamide moiety may facilitate interactions with specific enzymes, potentially acting as inhibitors in various biochemical pathways.

Comparative Analysis with Similar Compounds

The following table compares 4-(Trifluoromethyl)picolinimidamide hydrochloride with structurally similar compounds based on their CAS numbers and similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Methylpicolinimidamide hydrochloride | 1179360-90-7 | 0.78 |

| 5-Fluoropicolinimidamide hydrochloride | 1179362-15-2 | 0.76 |

| Picolinimidamide hydrochloride | 51285-26-8 | 0.75 |

| (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | 1005515-26-3 | 0.87 |

| (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | 871826-12-9 | 0.82 |

The trifluoromethyl group's presence in this compound distinguishes it from others, potentially enhancing its biological activity and chemical stability.

Study on Antimicrobial Activity

A recent study evaluated various picolinamide derivatives, including those structurally similar to 4-(Trifluoromethyl)picolinimidamide hydrochloride, for their antimicrobial properties against multiple bacterial strains:

- Tested Strains : Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis

- Results : Some derivatives exhibited Minimum Inhibitory Concentrations (MIC) ranging from to , indicating promising antimicrobial effects.

Investigation into Anticancer Effects

Another research effort focused on the anticancer potential of pyridine-based compounds:

- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer)

- Findings : Certain derivatives demonstrated IC₅₀ values in the to range, showing superior growth inhibition compared to standard chemotherapy agents like 5-Fluorouracil.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(trifluoromethyl)picolinimidamide hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is often synthesized via multi-step protocols involving coupling reactions with trifluoromethyl-substituted intermediates. For example, in Example 150 of EP 4,374,877 A2, it was synthesized using a chloroethylmorpholine hydrochloride intermediate under conditions similar to Example 146, yielding LCMS data (m/z 754 [M+H]⁺) and an HPLC retention time of 1.32 minutes under QC-SMD-TFA05 conditions . Optimization may involve adjusting stoichiometry, solvent systems (e.g., DMF or THF), and temperature gradients during imidamide formation.

Q. How should researchers characterize the purity and structural identity of 4-(trifluoromethyl)picolinimidamide hydrochloride?

- Methodological Answer : Analytical methods include LCMS for molecular weight confirmation (e.g., m/z 754 [M+H]⁺) and reverse-phase HPLC with trifluoroacetic acid (TFA)-modified mobile phases to assess purity (e.g., retention time 1.32 minutes) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is critical for verifying the trifluoromethyl group’s presence and position .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Similar trifluoromethyl-containing amines (e.g., 2-(4-trifluoromethylphenyl)ethylamine hydrochloride) require storage at 2–8°C in airtight, desiccated containers to prevent hydrolysis or degradation . Stability should be monitored via periodic HPLC analysis.

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding in medicinal chemistry applications?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation and improves membrane permeability due to its lipophilic nature. Computational docking studies (e.g., Cambridge Structural Database analyses) suggest that the group’s electron-withdrawing effects can modulate hydrogen-bonding interactions with target proteins, as seen in fluorinated drug analogs . Researchers should compare IC₅₀ values of trifluoromethyl analogs vs. non-fluorinated counterparts in enzyme assays.

Q. How can researchers resolve contradictions in reported bioactivity data for 4-(trifluoromethyl)picolinimidamide derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, incubation time) or impurities in synthesized batches. A systematic approach includes:

- Reproducing synthesis using patent protocols (e.g., EP 4,374,877 A2) .

- Validating bioactivity in orthogonal assays (e.g., SPR binding vs. cell-based functional assays).

- Performing batch-to-batch purity comparisons via LCMS and ¹⁹F NMR .

Q. What strategies are effective for modifying the picolinimidamide scaffold to enhance selectivity for specific biological targets?

- Methodological Answer : Structural analogs in EP 4,374,877 A2 demonstrate that substituting the pyridyl or phenyl rings (e.g., with chlorophenyl or pyrimidinyl groups) alters target affinity . Rational design should prioritize:

- Molecular dynamics simulations to predict steric clashes or favorable interactions.

- Introducing polar groups (e.g., hydroxyl or carboxylate) to improve solubility and reduce off-target binding .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) are critical. For example, PharmaBlock Sciences’ synthesis of related trifluoromethyl-pyrrolidine derivatives uses enantiomerically pure starting materials and asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed coupling) . Process optimization should include in-line FTIR monitoring to track reaction progression and minimize racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.